1-(2-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanecarboxamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the methoxyphenyl group could be introduced via a Friedel-Crafts alkylation, while the thiophene and furan rings could be formed through a Paal-Knorr synthesis. The cyclopropane ring could be formed through a Simmons-Smith reaction, and the carboxamide group could be introduced through an amide coupling reaction .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy group could be demethylated under acidic conditions, while the thiophene and furan rings could undergo electrophilic aromatic substitution. The cyclopropane ring could be opened under certain conditions, and the carboxamide group could participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carboxamide group could make the compound more soluble in polar solvents, while the presence of the aromatic rings could increase its solubility in nonpolar solvents .Scientific Research Applications
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized, demonstrating strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma and Plasmodium species. These findings suggest potential applications in developing antiprotozoal therapies (Ismail et al., 2004).
Antimicrobial and Antioxidant Studies
Cyclopropanecarboxylates and tetrahydrobenzo[b]thiophene-carboxylates exhibit notable antimicrobial and antioxidant activities. This research highlights the compound's potential in creating new antimicrobial agents and antioxidants (Raghavendra et al., 2016).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents shows significant COX-2 selectivity, analgesic, and anti-inflammatory activities. These compounds present a promising avenue for developing new pain management and anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Antiproliferative Activity
The synthesis and characterization of a compound with significant inhibitory activity against cancer cell lines suggest its application in cancer research and potential therapeutic uses for cancer treatment (Lu et al., 2021).
Intramolecular Cyclisation for Novel Compounds
The cyclisation of heteroaryllithiums derived from N-heteroarylmethylpyrrole-2-carboxamides offers a method for synthesizing various indolizinone-based compounds, indicating applications in medicinal chemistry and drug development (Ruiz et al., 2006).
properties
IUPAC Name |
1-(2-methoxyphenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-23-18-5-3-2-4-16(18)20(9-10-20)19(22)21-12-15-6-7-17(24-15)14-8-11-25-13-14/h2-8,11,13H,9-10,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQRDSSYXQTOGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC3=CC=C(O3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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